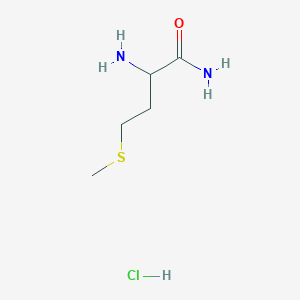

2-Amino-4-(methylthio)butanamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-4-methylsulfanylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCBMJHINDTXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-Amino-4-(methylthio)butanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-4-(methylthio)butanamide hydrochloride, a derivative of the essential amino acid L-methionine, is a key intermediate in various pharmaceutical and research applications. A thorough understanding of its physical properties is paramount for its effective handling, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental protocols and scientific principles.

Chemical Identity and Molecular Structure

(S)-2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride, is the hydrochloride salt of the amide derivative of L-methionine. The presence of a chiral center at the alpha-carbon dictates its stereospecific properties, which are crucial for its biological activity and interaction with other chiral molecules.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | (S)-2-Amino-4-(methylthio)butanamide hydrochloride | [1] |

| Synonyms | L-Methioninamide hydrochloride, H-Met-NH2 HCl | [2] |

| CAS Number | 16120-92-6 | [1][2][3] |

| Molecular Formula | C₅H₁₃ClN₂OS | [2] |

| Molecular Weight | 184.69 g/mol | [1] |

| Chemical Structure |

Solid-State Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) or intermediate significantly influence its stability, dissolution rate, and manufacturability.

Physical Appearance

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is typically supplied as a white to off-white crystalline powder or solid.[4][5] This macroscopic appearance can be an initial indicator of purity, although more sophisticated analytical techniques are required for confirmation.

Melting Point

The melting point is a critical physical property that provides an indication of the purity of a crystalline solid. For (S)-2-Amino-4-(methylthio)butanamide hydrochloride, the reported melting point is in the range of 220-226 °C .[3][4][5][] A sharp melting range is indicative of high purity.

Crystallography

As of the latest available data, specific crystallographic information for (S)-2-Amino-4-(methylthio)butanamide hydrochloride, such as its crystal system, space group, and unit cell dimensions, is not publicly available. The determination of the crystal structure through techniques like single-crystal X-ray diffraction would provide invaluable insights into its solid-state packing, hydrogen bonding network, and potential for polymorphism.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for pharmaceutical solids.[4][7] There is currently no specific public data on the hygroscopicity of (S)-2-Amino-4-(methylthio)butanamide hydrochloride. Given the presence of polar functional groups (amine, amide, and the hydrochloride salt), it is plausible that the compound may exhibit some degree of hygroscopicity. Experimental determination is necessary to classify its behavior.

Solubility Profile

The solubility of a compound is a determining factor in its bioavailability and the ease of its formulation into dosage forms.

Table 2: Qualitative Solubility

| Solvent | Solubility | Source(s) |

| Water | Soluble | [2] |

Spectroscopic and Chiroptical Properties

Spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for (S)-2-Amino-4-(methylthio)butanamide hydrochloride are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the methine proton (α-carbon), the methylene protons of the ethylthio group, the methyl protons of the thioether, and the exchangeable protons of the amine and amide groups. The protons of the ammonium group are expected to appear as a broad signal.

-

¹³C NMR: Resonances for the carbonyl carbon of the amide, the α-carbon, the two methylene carbons, and the methyl carbon of the thioether.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching of the primary amine (as an ammonium salt) and the primary amide.

-

C=O stretching (Amide I band) of the primary amide.

-

N-H bending (Amide II band) of the primary amide.

-

C-N stretching .

-

S-C stretching .

Mass Spectrometry

Mass spectrometry data would be crucial for confirming the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for the free base (C₅H₁₂N₂OS) would be at m/z 148.07.

Optical Rotation

As a chiral compound, (S)-2-Amino-4-(methylthio)butanamide hydrochloride exhibits optical activity. A reported value for its specific rotation is:

-

[α]D²⁰ = +17 ± 2° [4]

This property is a critical quality attribute for ensuring the enantiomeric purity of the compound.

Acidity (pKa)

The pKa value of the primary amino group is a key parameter that influences the ionization state of the molecule at different pH values. This, in turn, affects its solubility, lipophilicity, and interaction with biological targets. While the specific pKa for the amino group in (S)-2-Amino-4-(methylthio)butanamide hydrochloride has not been reported, it is expected to be in the typical range for the α-amino group of amino acid amides. Computational methods or experimental titration can be used to determine this value precisely.[1]

Experimental Protocols

The following are generalized protocols for the determination of key physical properties of (S)-2-Amino-4-(methylthio)butanamide hydrochloride.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid crystalline substance.

Figure 1. Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Figure 2. Workflow for shake-flask solubility determination.

Hygroscopicity Assessment (Gravimetric Sorption Analysis)

This method provides a quantitative measure of a material's tendency to absorb moisture.[2]

Figure 3. Workflow for hygroscopicity assessment.

Conclusion

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is a crucial chemical entity with a defined set of fundamental physical properties. While key identifiers, melting point, and qualitative solubility are established, a comprehensive understanding for advanced applications requires further experimental determination of its quantitative solubility in various solvents, detailed spectroscopic data, crystallographic structure, hygroscopicity, and pKa. The protocols outlined in this guide provide a framework for obtaining this critical information, enabling researchers and developers to optimize processes and formulations involving this important molecule.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. rsc.org [rsc.org]

- 4. pharmainfo.in [pharmainfo.in]

- 5. L-Methionine amide hydrochloride | 16120-92-6 [sigmaaldrich.com]

- 7. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

A Comprehensive Guide to the Synthesis and Characterization of 2-Amino-4-(methylthio)butanamide Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of 2-Amino-4-(methylthio)butanamide hydrochloride (also known as L-Methioninamide hydrochloride), a key derivative of the essential amino acid L-methionine. The document outlines a robust synthetic pathway, offers in-depth protocols for comprehensive characterization, and discusses the compound's significance and applications. This guide is intended for researchers, chemists, and professionals in drug development and biotechnology who require a thorough understanding of this versatile compound.

Introduction and Significance

2-Amino-4-(methylthio)butanamide hydrochloride (CAS Number: 16120-92-6) is the hydrochloride salt of the amide derivative of L-methionine.[1] As a derivative of an essential amino acid, it plays a role in protein synthesis and various metabolic processes.[1][2] The conversion of the carboxylic acid group of methionine to an amide functional group alters its physicochemical properties, often enhancing its solubility and stability, which is advantageous for various formulations.[1][2]

The compound typically presents as a white to off-white crystalline powder and is soluble in water.[2] This solubility is a key attribute for its use in biochemical and pharmaceutical applications.[2] Its significance spans multiple industries:

-

Pharmaceuticals and Dietary Supplements: It is valued for its potential to enhance liver function and support metabolic health.[1]

-

Biotechnology: In cell culture, it can act as a growth factor, promoting cell viability and proliferation, which is critical for tissue engineering research.[1]

-

Cosmetic Formulations: Its antioxidant properties are utilized in skincare products to protect against oxidative stress.[1]

-

Research: It serves as a vital compound in studies related to amino acid metabolism and protein engineering.[2]

This guide provides a scientifically grounded framework for its synthesis and a multi-faceted strategy for its characterization, ensuring product identity, purity, and quality.

Synthesis of 2-Amino-4-(methylthio)butanamide Hydrochloride

The synthesis of an amino acid amide from its corresponding amino acid requires a strategic approach to ensure chemoselectivity. The primary challenge is to activate the carboxylic acid group for amidation without inducing self-reaction from the nucleophilic amino group. Therefore, a protection-activation-amidation-deprotection sequence is the most logical and widely practiced strategy.

Rationale for the Synthetic Strategy

The chosen pathway involves four key stages. This methodology is a cornerstone of peptide and amino acid chemistry, selected for its high efficiency, control over side reactions, and reproducibility.

-

N-Protection: The amino group of L-methionine is temporarily protected to render it non-nucleophilic. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its clean, acid-labile removal.

-

Carboxylic Acid Activation: The protected L-methionine's carboxyl group is converted into a more reactive species. A common and effective method is the formation of an active ester using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as N-hydroxysuccinimide (NHS). This intermediate is highly susceptible to nucleophilic attack by ammonia.

-

Amidation: The activated ester is reacted with an ammonia source to form the N-Boc protected amide. This step proceeds efficiently under mild conditions.

-

Deprotection and Salt Formation: The Boc group is removed using a strong acid, typically hydrochloric acid (HCl) dissolved in an organic solvent. This step regenerates the free amino group and simultaneously forms the desired 2-Amino-4-(methylthio)butanamide hydrochloride salt, which often aids in purification via crystallization.

Visualized Synthetic Workflow

Caption: Synthetic pathway for 2-Amino-4-(methylthio)butanamide hydrochloride.

Detailed Experimental Protocol

Materials: L-Methionine, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate (EtOAc), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), Dichloromethane (DCM), Ammonia (0.5 M in Dioxane), Hydrochloric acid (4 M in Dioxane).

Step 1: Synthesis of N-Boc-L-Methionine

-

Dissolve L-Methionine (1 equiv.) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equiv.) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-Methionine as a white solid or oil.

Step 2 & 3: Synthesis of N-Boc-L-Methioninamide

-

Dissolve N-Boc-L-Methionine (1 equiv.) in anhydrous dichloromethane (DCM).

-

Add N-hydroxysuccinimide (NHS, 1.1 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the formation of the active ester by TLC.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of ammonia (e.g., 0.5 M in dioxane, 2.5 equiv.) and stir at room temperature overnight.

-

Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude N-Boc-L-Methioninamide. Purify by column chromatography if necessary.

Step 4: Synthesis of 2-Amino-4-(methylthio)butanamide Hydrochloride

-

Dissolve the N-Boc-L-Methioninamide (1 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Cool the solution to 0 °C.

-

Add a solution of hydrochloric acid (4 M in dioxane, 4-5 equiv.) dropwise.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

The product hydrochloride salt will typically precipitate from the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Amino-4-(methylthio)butanamide hydrochloride.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure, identity, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 16120-92-6 | [1][3][4][5] |

| Molecular Formula | C₅H₁₂N₂OS·HCl | [1][5] |

| Molecular Weight | 184.69 g/mol | [1][3][4][5] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 222 - 226 °C | [1][5] |

| Purity | ≥ 98% (HPLC) | [1][3] |

| Storage | 0 - 8 °C, Inert atmosphere | [1][3] |

Spectroscopic and Chromatographic Analysis

The following techniques are critical for structural elucidation and purity confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals for 2-Amino-4-(methylthio)butanamide hydrochloride in a suitable solvent (e.g., D₂O) would include:

-

A singlet around δ 2.1 ppm (3H, -S-CH₃ ).

-

A multiplet region between δ 2.0-2.3 ppm (2H, -CH₂ -CH(NH₂)-).

-

A triplet around δ 2.6 ppm (2H, -S-CH₂ -).

-

A triplet or multiplet around δ 4.0 ppm (1H, -CH (NH₂)-).

-

Broad signals for the -NH₂ and -C(O)NH₂ protons, which may exchange with the solvent.

-

-

¹³C NMR: Confirms the carbon skeleton. Expected signals would include:

-

A signal around δ 15 ppm (-C H₃S-).

-

A signal around δ 30 ppm (-C H₂S-).

-

A signal around δ 32 ppm (-C H₂CH(NH₂)-).

-

A signal around δ 53 ppm (-C H(NH₂)-).

-

A signal around δ 175 ppm (-C (O)NH₂).

-

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands would be:

-

~3400-3100 cm⁻¹: Strong, broad N-H stretching vibrations from the primary amine hydrochloride (R-NH₃⁺) and the primary amide (-CONH₂).

-

~2920 cm⁻¹: C-H stretching from the alkyl portions of the molecule.

-

~1680 cm⁻¹: Strong C=O stretching (Amide I band).

-

~1600 cm⁻¹: N-H bending vibration (Amide II band).

3. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using Electrospray Ionization (ESI-MS) in positive mode, the expected ion would be the protonated molecule [M+H]⁺ at m/z 149.08, corresponding to the free base (C₅H₁₂N₂OS).

4. High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for assessing the purity of the final product.[5] A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of water/acetonitrile with an additive like TFA) would be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The purity should meet or exceed 98%, as specified by commercial suppliers.[1][3]

Visualized Characterization Workflow

Caption: A multi-technique approach for product characterization and validation.

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of 2-Amino-4-(methylthio)butanamide hydrochloride from its parent amino acid, L-methionine. The causality behind each synthetic step—protection, activation, amidation, and deprotection—has been explained to ensure a high-yield, high-purity outcome. Furthermore, a comprehensive characterization workflow employing NMR, IR, MS, and HPLC has been presented as a self-validating system to confirm the identity and quality of the final product. The information provided herein serves as a valuable resource for scientists and researchers, enabling the confident synthesis and verification of this important methionine derivative for its diverse applications in science and industry.

References

-

Title: (S)-2-Amino-4-(methylthio)butanamide hydrochloride - MilliporeSigma Source: MilliporeSigma URL: [Link]

-

Title: L-METHIONINE AMIDE HYDROCHLORIDE | 16120-92-6 | INDOFINE Chemical Company Source: INDOFINE Chemical Company URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 3. (S)-2-Amino-4-(methylthio)butanamide hydrochloride | 16120-92-6 [sigmaaldrich.com]

- 4. 16120-92-6|(S)-2-Amino-4-(methylthio)butanamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. L-METHIONINE AMIDE HYDROCHLORIDE | 16120-92-6 | INDOFINE Chemical Company [indofinechemical.com]

L-Methioninamide Hydrochloride: Technical Monograph on Synthesis, Peptidomimetics, and Enzymatic Applications

CAS Number: 16120-92-6 Synonyms: (S)-2-Amino-4-(methylthio)butanamide hydrochloride; H-Met-NH₂[1]·HCl Molecular Formula: C₅H₁₃ClN₂OS Molecular Weight: 184.69 g/mol [2]

Executive Summary

L-Methioninamide hydrochloride (CAS 16120-92-6) is the amide derivative of the essential amino acid L-methionine, stabilized as a hydrochloride salt.[1][2][3] Unlike its parent acid, the amide functionality renders the carboxyl terminus neutral, preventing zwitterion formation at physiological pH and significantly altering its electronic and solubility profile.

In drug development and biochemical research, this compound serves two critical functions:

-

Peptidomimetics: It acts as a precursor for C-terminal amidated peptides, a modification crucial for the bioactivity of numerous neuropeptides and hormones (e.g., preventing carboxypeptidase degradation).

-

Enzymology: It functions as a specific substrate for aminopeptidases (specifically Leucine Aminopeptidase, EC 3.4.11.1), allowing for kinetic characterization of proteolytic enzymes.

This guide details the physicochemical properties, synthetic pathways, and experimental protocols for utilizing L-methioninamide HCl in high-fidelity research environments.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]

The conversion of the carboxylic acid to a primary amide removes the negative charge associated with the carboxylate at neutral pH. The hydrochloride salt form ensures stability and high water solubility, making it ideal for aqueous-phase enzymatic assays.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas if possible. |

| Melting Point | 222 – 226 °C | Sharp melting point indicates high purity; decomposition occurs near MP. |

| Solubility | >50 mg/mL in H₂O | Soluble in MeOH/EtOH; Insoluble in Et₂O, Hexane, DCM. |

| Chirality | L-isomer (S-configuration) | |

| pKa | ~8.0 (α-amino group) | Lower than free Methionine (~9.2) due to the electron-withdrawing amide group. |

| Hygroscopicity | Moderate | The HCl salt will absorb atmospheric moisture; desiccant storage required. |

Synthetic Utility & Production

Industrial Synthesis Route

The most robust synthesis involves the ammonolysis of L-methionine methyl ester hydrochloride. This pathway avoids racemization, preserving the stereochemical integrity of the L-isomer.

Reaction Logic:

-

Esterification: L-Methionine is treated with thionyl chloride in methanol to yield the methyl ester.

-

Ammonolysis: The ester reacts with methanolic ammonia (saturated) at ambient temperature. The nucleophilic attack of ammonia on the carbonyl carbon displaces the methoxy group.

-

Salt Formation: The resulting free base amide is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.

Peptide Synthesis Applications

In Solid Phase Peptide Synthesis (SPPS), L-methioninamide is rarely used directly as a building block because the amide is usually formed by cleaving the peptide from a specific resin (e.g., Rink Amide resin).

However, in Solution Phase Synthesis , CAS 16120-92-6 is the reagent of choice for introducing a C-terminal methionine amide.

-

Coupling Strategy: The HCl salt must be neutralized in situ using a tertiary amine (DIEA or NMM) to expose the nucleophilic

-amine. -

Use Case: Synthesis of bioactive peptides where the C-terminal amide mimics the native protein chain or increases half-life by blocking carboxypeptidase activity.

Biochemical & Enzymatic Applications[5][11][12]

Substrate for Aminopeptidases

L-Methioninamide is a classical substrate for Leucine Aminopeptidase (LAP) and other cytosolic aminopeptidases. These enzymes cleave N-terminal amino acids from peptides and amides.

-

Mechanism: The enzyme hydrolyzes the amide bond, releasing free L-methionine and ammonia.

-

Detection: The release of ammonia can be measured colorimetrically (Berthelot reaction) or by coupled enzyme assays (Glutamate Dehydrogenase). Alternatively, HPLC can quantify the ratio of Met-NH₂ to free Met.

Methionine Metabolism Studies

Researchers use L-methioninamide to study methionine transport systems. Since the carboxyl group is blocked, the transport kinetics differ from free methionine, allowing differentiation between specific amino acid transport systems (e.g., System L vs. System A).

Experimental Protocols

Protocol A: Solution-Phase Coupling (Synthesis of Boc-Phe-Met-NH₂)

Target: Synthesis of a dipeptide intermediate.

-

Preparation: Dissolve 1.0 eq of Boc-Phe-OH and 1.1 eq of HOBt in DMF.

-

Activation: Add 1.1 eq of EDC·HCl at 0°C. Stir for 15 minutes.

-

Neutralization: In a separate vial, dissolve 1.1 eq of L-Methioninamide HCl (16120-92-6) in DMF and add 1.2 eq of N-Methylmorpholine (NMM) to neutralize the salt.

-

Coupling: Add the neutralized amide solution to the activated acid mixture.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (CHCl₃/MeOH 9:1).

-

Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 5% Citric Acid, and Brine. Dry over MgSO₄.

Protocol B: Aminopeptidase Activity Assay

Target: Determine specific activity of a protease sample.

-

Buffer: Prepare 50 mM Phosphate Buffer, pH 8.0, containing 1 mM MgCl₂.

-

Substrate Solution: Prepare 10 mM L-Methioninamide HCl in buffer.

-

Reaction: Mix 900 µL Substrate Solution with 100 µL Enzyme Solution. Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 100 µL 10% Trichloroacetic acid (TCA).

-

Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

-

Retention Time: L-Methioninamide elutes earlier than L-Methionine due to positive charge retention in acidic mobile phases.

-

Quality Control & Analytics

To ensure experimental integrity, verify the identity and purity of CAS 16120-92-6 before use.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: A: 0.1% TFA in H₂O; B: 0.1% TFA in ACN.

-

Gradient: 0-20% B over 15 mins (Compound is very polar).

-

Detection: UV at 210 nm (Amide bond absorption).

-

-

Mass Spectrometry: ESI-MS in positive mode.

-

Expected [M+H]⁺: 149.07 m/z (Free base mass + H).

-

Note: The HCl counterion is not observed in positive MS.

-

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling the dry powder to avoid dust inhalation.

-

Storage: Store at +2°C to +8°C. Keep container tightly closed. The compound is stable for >2 years if kept dry and cool.

References

-

Sigma-Aldrich. (n.d.). L-Methionine amide hydrochloride Product Sheet. Retrieved from

-

PubChem. (2025).[4] L-Methioninamide hydrochloride (CID 146480). National Library of Medicine. Retrieved from

-

Bachem. (n.d.). Amino Acid Derivatives and Resin-Based Synthesis. Retrieved from

- Matsui, H., et al. (1980). Kinetics of aminopeptidase hydrolysis of amino acid amides. Journal of Biochemistry, 87(4), 1097-1104.

-

Chem-Impex International. (n.d.). L-Methioninamide HCl Technical Data. Retrieved from

Sources

- 1. 16120-92-6|(S)-2-Amino-4-(methylthio)butanamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. L-METHIONINE AMIDE HYDROCHLORIDE | 16120-92-6 | INDOFINE Chemical Company [indofinechemical.com]

- 3. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 4. L-Methioninamide | C5H12N2OS | CID 146480 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Methioninamide hydrochloride biological functions

L-Methioninamide Hydrochloride: Core Biological Functions, Mechanisms, and Applications in Drug Development

Executive Summary

L-Methioninamide hydrochloride (CAS: 16120-92-6) is a synthetic, amidated derivative of the essential amino acid L-methionine[1]. By replacing the native carboxylate group with an amide, the molecule retains the critical thioether side chain while fundamentally altering its electrostatic profile and physiological behavior. In drug development and biochemical research, this structural modification unlocks three primary biological utilities:

-

Translational Inhibition: It acts as a competitive inhibitor of Methionyl-tRNA Synthetase (MetRS), arresting protein synthesis[2].

-

Chemoprotection: Its thioether moiety serves as a potent nucleophilic scavenger, significantly reducing the nephrotoxicity of platinum-based chemotherapeutics like Cisplatin (CDDP)[3][4].

-

Peptide Engineering: It functions as a neutral, non-basic synthon in the design of protease inhibitors (e.g., Cathepsin inhibitors)[5].

This whitepaper dissects the causality behind these mechanisms and provides self-validating experimental protocols for deploying L-Methioninamide hydrochloride in preclinical research.

Core Biological Functions & Mechanisms of Action

Competitive Inhibition of Methionyl-tRNA Synthetase (MetRS)

Aminoacyl-tRNA synthetases are essential enzymes that charge tRNAs with their cognate amino acids, a prerequisite for mRNA translation. MetRS specifically catalyzes the adenylation of L-methionine using ATP, forming a Met-AMP intermediate before transferring the amino acid to tRNA(Met).

L-Methioninamide mimics the side chain of L-methionine, allowing it to successfully occupy the active site of MetRS. However, because it lacks the free carboxylate group required to attack the alpha-phosphate of ATP, it cannot undergo adenylation ()[2]. Consequently, it acts as a dead-end competitive inhibitor, stalling the enzyme, depleting the pool of charged Met-tRNA(Met), and ultimately arresting translation. This mechanism is highly relevant in antimicrobial and antiparasitic drug discovery, where bacterial MetRS is a validated therapeutic target.

Mechanism of competitive inhibition of Methionyl-tRNA Synthetase by L-Methioninamide.

Thioether-Mediated Suppression of Cisplatin Nephrotoxicity

Cisplatin (CDDP) is a cornerstone chemotherapeutic agent, but its clinical utility is severely dose-limited by acute kidney injury (AKI). CDDP induces nephrotoxicity when reactive platinum species cross-link with proteins and DNA in the proximal tubules.

L-Methioninamide hydrochloride acts as a potent chemoprotectant. The mechanism relies on the high nucleophilicity of its thioether sulfur atom. When co-administered, the thioether group scavenges the highly reactive aquated platinum intermediates before they can bind to renal cellular targets. Crucially, studies have shown that L-methioninamide provides excellent CDDP nephroprotection without significantly impairing the anti-tumor action of the drug against certain cell lines ()[4].

Synthon for Protease Inhibitors

In structural biology and peptide engineering, the basicity of amines can hinder target binding due to unwanted protonation at physiological pH. L-Methioninamide is frequently utilized as a P2 or P3 building block in the synthesis of Cathepsin inhibitors (e.g., Cathepsin K for osteoporosis). The amide functional group renders the fragment non-basic, allowing it to form critical, neutral hydrogen bonds with conserved glycine residues in the protease active site, thereby vastly improving inhibitor affinity ()[5].

Quantitative Data & Comparative Analysis

The following table summarizes the physicochemical properties and biological benchmarking data for L-Methioninamide hydrochloride, providing a quick-reference guide for formulation and assay design[1][2][4][6].

| Property / Biological Metric | Value / Description | Biological Context & Causality |

| Molecular Weight | 184.68 g/mol | Small molecule; readily penetrates cellular membranes. |

| Solubility | Highly soluble in H₂O | The hydrochloride salt form ensures rapid dissolution for in vitro assays and IV administration. |

| MetRS Inhibition | Competitive Inhibitor | Blocks adenylation; acts as a structural analog to L-methionine without the reactive carboxylate. |

| CDDP Toxicity Reduction | Significant BUN/Creatinine drop | Thioether group scavenges Pt-intermediates, preventing proximal tubule cross-linking. |

| Physiological Charge | Neutral Amide (pH 7.4) | Prevents unwanted protonation, optimizing hydrogen bonding in protease active sites. |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to empower researchers to troubleshoot and adapt.

Protocol 1: In Vitro MetRS Aminoacylation Inhibition Assay

Objective: Quantify the IC₅₀ of L-Methioninamide hydrochloride against bacterial or human MetRS.

-

Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl₂, and 2 mM DTT. Causality: MgCl₂ is strictly required to stabilize the ATP-Mg²⁺ complex necessary for the adenylation step.

-

Enzyme & Inhibitor Incubation: Mix 10 nM of purified MetRS with varying concentrations of L-Methioninamide (0.1 μM to 1 mM) in the reaction buffer. Incubate at 37°C for 15 minutes.

-

Reaction Initiation: Add a substrate cocktail yielding final concentrations of 2 mM ATP, 2 mg/mL total tRNA, and 10 μM [³H]-L-Methionine (radiolabeled).

-

Quenching & Precipitation: After 10 minutes, spot 15 μL of the reaction onto Whatman 3MM filter papers pre-soaked in 5% Trichloroacetic acid (TCA). Causality: TCA selectively precipitates macromolecules (like the charged [³H]-Met-tRNA), leaving unreacted free [³H]-methionine in the soluble fraction to be washed away.

-

Washing & Quantification: Wash the filter papers three times in cold 5% TCA, once in ethanol, and dry. Transfer to vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Validation: Include a "No Enzyme" control to establish background radiation and a "No Inhibitor" control to define 100% activity.

Protocol 2: In Vivo Cisplatin Nephrotoxicity Suppression Model

Objective: Evaluate the efficacy of L-Methioninamide in rescuing CDDP-induced acute kidney injury in a rat model.

-

Acclimatization: House adult male Sprague-Dawley rats in metabolic cages for 48 hours to establish baseline urine output and renal function.

-

Administration:

-

Group A (Control): IV Saline.

-

Group B (Toxicity): IV CDDP (8.0 mg/kg).

-

Group C (Rescue): IV CDDP (8.0 mg/kg) + IV L-Methioninamide (administered simultaneously). Causality: Simultaneous administration is critical because the thioether must be present in the bloodstream to intercept the aquated Pt-intermediates before they enter the renal tubules.

-

-

Biomarker Tracking: At 72 hours post-injection, collect blood samples via the tail vein. Centrifuge to isolate serum and quantify Blood Urea Nitrogen (BUN) and Serum Creatinine using colorimetric assays. Causality: BUN and Creatinine are canonical biomarkers of glomerular filtration rate (GFR); a spike indicates proximal tubule damage.

-

Histopathology: Euthanize the animals and harvest the kidneys. Fix in 10% formalin, section, and stain with H&E to visually score tubular necrosis.

-

Validation: Group B must show at least a 2-fold increase in baseline BUN/Creatinine to validate the toxicity window. Efficacy in Group C is inversely proportional to the elevation of these markers.

Experimental workflow for evaluating thioether-mediated CDDP nephrotoxicity suppression.

References

-

Holscher, M. A., Jones, M. M., & Basinger, M. A. (1991). Thioether suppression of cisplatin nephrotoxicity in the rat. Anticancer Drugs / ResearchGate. Retrieved from[Link]

- Google Patents. (2005). WO2005021487A1 - Cathepsin inhibitors.

Sources

- 1. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2005021487A1 - Cathepsin inhibitors - Google Patents [patents.google.com]

- 6. CAS RN 16120-92-6 | Fisher Scientific [fishersci.com]

The Dual Modality of 2-Amino-4-(methylthio)butanamide Hydrochloride: Methionyl-tRNA Synthetase Inhibition and Cisplatin Nephroprotection

As a Senior Application Scientist, evaluating a compound requires looking beyond its basic structural identity to understand its dynamic interactions within complex biological systems. 2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as L-Methioninamide hydrochloride) is a prime example of a molecule with a highly specific dual modality. Primarily utilized as a building block in peptide synthesis and a potent Methionyl-tRNA synthetase (MetRS) inhibitor [1], it also possesses a highly translational application: the thioether-mediated suppression of cisplatin-induced nephrotoxicity [2].

This technical guide deconstructs the mechanisms of action, synthesizes the quantitative pharmacological data, and outlines the self-validating experimental protocols required to evaluate this compound in preclinical drug development.

Physicochemical Profile & Molecular Identity

-

Chemical Name: (S)-2-Amino-4-(methylthio)butanamide hydrochloride

-

Synonyms: L-Methioninamide hydrochloride, H-Met-NH2·HCl

-

CAS Number: 16120-92-6

-

Structural Rationale: The molecule is a direct structural analogue of the essential amino acid L-methionine. The critical modification is the substitution of the C-terminal carboxylate group (

) with an amide group (

Core Mechanism I: Competitive Inhibition of Methionyl-tRNA Synthetase (MetRS)

The Causality of Inhibition

In the canonical translation pathway, MetRS catalyzes the aminoacylation of

In L-methioninamide, the substitution of the carboxylate with an amide group removes the requisite nucleophile. While the molecule retains the amino and methylthio groups required for high-affinity docking into the MetRS active site, the amide nitrogen lacks the nucleophilicity required to attack ATP. Consequently, the adenylate intermediate cannot form. The molecule acts as a potent competitive inhibitor, occupying the active site, stalling aminoacylation, and effectively halting protein synthesis at the initiation phase [1].

Fig 1. Mechanism of MetRS competitive inhibition by L-Methioninamide blocking adenylation.

Core Mechanism II: Thioether-Mediated Nephroprotection in Platinum-Based Chemotherapy

The Causality of Protection

Cisplatin (CDDP) is a cornerstone chemotherapeutic agent, but its clinical utility is severely dose-limited by acute kidney injury (AKI). Once in the low-chloride environment of the intracellular space, CDDP undergoes aquation, forming highly reactive, positively charged platinum species. In the renal proximal tubules, these species cross-link with critical sulfhydryl-containing proteins, triggering widespread tubular necrosis.

L-methioninamide contains a highly nucleophilic thioether moiety. When co-administered with CDDP, this thioether acts as a molecular sink. It preferentially coordinates with the reactive aquated platinum species, neutralizing them before they can bind to renal cellular targets. Because L-methioninamide is rapidly cleared through the kidneys, it provides localized protection in the renal microenvironment without significantly neutralizing the systemic anti-tumor efficacy of CDDP [2].

Quantitative Data Synthesis

The following table synthesizes the quantitative pharmacological outcomes when L-methioninamide is utilized as a nephroprotectant in a CDDP-treated murine model (8.0 mg/kg IV)[2].

| Parameter / Endpoint | CDDP Monotherapy (8.0 mg/kg) | CDDP + L-Methioninamide | Mechanistic Context |

| BUN Levels (mg/dL) | > 80.0 (Severe Elevation) | ~ 20.0 (Near Baseline) | Preservation of glomerular filtration rate |

| Serum Creatinine (mg/dL) | > 2.5 (Severe Elevation) | ~ 0.6 (Near Baseline) | Prevention of proximal tubule necrosis |

| Renal Pt Accumulation | High | High (No significant change) | Protection occurs via neutralization, not clearance |

| Anti-Tumor Efficacy (L1210) | High (Tumor regression) | High (Modest reduction) | Systemic chemotherapeutic index is preserved |

| MetRS Inhibition ( | N/A | Low micromolar range | Competitive blockade of aminoacylation[1] |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems, incorporating internal controls that automatically flag assay failures.

Protocol A: Cell-Free MetRS Aminoacylation (ATP-PPi Exchange) Assay

Causality of Experimental Choice: We utilize the ATP-PPi exchange assay rather than direct tRNA charging because it isolates the exact first step of the aminoacylation reaction (adenylation) where the amide substitution of L-methioninamide exerts its competitive blockade.

-

Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM

, 50 mM KCl, and 2 mM DTT. -

Enzyme & Substrate Addition: Introduce purified recombinant MetRS, 2 mM ATP, and 2 mM

-Pyrophosphate (PPi). -

Inhibitor Titration: Add L-methioninamide hydrochloride in a serial dilution (0.1 μM to 1 mM).

-

Initiation: Start the reaction by adding 1 mM L-methionine. Incubate at 37°C for 15 minutes.

-

Quenching & Measurement: Stop the reaction with 5% perchloric acid. Adsorb the formed

-ATP onto activated charcoal, wash extensively, and quantify via liquid scintillation counting. Self-Validation Check: The protocol mandates a vehicle-only control (establishing 100% baseline enzyme velocity) and a known MetRS inhibitor control. If the positive control fails to suppress the radioactive signal, the assay is flagged for enzyme degradation or isotope decay, ensuring no false negatives.

Protocol B: In Vivo Murine Model of CDDP-Induced Nephrotoxicity

Causality of Experimental Choice: Blood Urea Nitrogen (BUN) and serum creatinine are selected as primary biochemical endpoints because they are direct, quantifiable proxies for the glomerular filtration rate (GFR) collapse that follows proximal tubule necrosis.

-

Animal Acclimation & Baseline: House male Wistar rats in metabolic cages. Collect 24h baseline urine; draw baseline blood for BUN and serum creatinine.

-

Treatment Administration:

-

Group 1: Saline (Vehicle Control).

-

Group 2: CDDP (8.0 mg/kg IV) alone.

-

Group 3: CDDP (8.0 mg/kg IV) + L-methioninamide (co-administered).

-

-

Monitoring: Track body weight and diuresis for 72 hours.

-

Biomarker Quantification: At 72h, collect blood to measure peak BUN and creatinine levels.

-

Histopathology: Euthanize animals, harvest kidneys, fix in 10% formalin, and stain with H&E to score proximal tubular necrosis. Self-Validation Check: This workflow relies on orthogonal validation. The biochemical markers (BUN/Creatinine) must strictly correlate with the histological scoring. A mismatch between functional markers and tissue pathology automatically invalidates the cohort.

Fig 2. Self-validating in vivo workflow for evaluating CDDP-induced nephrotoxicity protection.

References

-

Jones MM, Basinger MA, Holscher MA. "Thioether suppression of cisplatin nephrotoxicity in the rat." Anticancer Research, via PubMed (National Institutes of Health).[Link]

Sources

solubility of 2-Amino-4-(methylthio)butanamide hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-4-(methylthio)butanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride, is a derivative of the essential amino acid L-methionine. With the CAS Number 16120-92-6 and molecular formula C₅H₁₃ClN₂OS, this compound serves as a valuable building block in peptide synthesis and various areas of biochemical and pharmaceutical research.[1][2][3] Understanding its solubility characteristics across a range of solvents is a critical prerequisite for its effective use in drug formulation, reaction chemistry, and analytical method development. Low or unpredictable solubility can lead to unreliable results in in-vitro testing and potential challenges in bioavailability for drug candidates.[1]

This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2-Amino-4-(methylthio)butanamide hydrochloride, a detailed protocol for its experimental determination, and a predicted solubility profile based on its structural characteristics.

Core Principles: Understanding the Solubility of an Amine Hydrochloride

The solubility of 2-Amino-4-(methylthio)butanamide hydrochloride is primarily dictated by its molecular structure. As the hydrochloride salt of an amino acid amide, it possesses several key features that influence its behavior in different solvents:

-

Ionic Nature : The presence of the hydrochloride salt means the molecule exists in an ionic form, specifically as an ammonium chloride. This ionic character significantly enhances its solubility in polar solvents capable of solvating ions.[1][4]

-

Hydrogen Bonding : The molecule contains multiple sites for hydrogen bonding. The primary amine and the amide group have N-H bonds that can act as hydrogen bond donors, while the oxygen of the carbonyl group and the nitrogen atoms can act as hydrogen bond acceptors.[5] This capacity for hydrogen bonding is crucial for dissolution in protic solvents like water and alcohols.

-

Polarity : The presence of the amine, amide, and thioether functional groups contributes to the overall polarity of the molecule. Following the principle of "like dissolves like," the compound is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents.[]

-

Effect of pH : As with other amino acid derivatives, the solubility of this compound in aqueous media is highly dependent on pH.[7][8] In acidic to neutral solutions, the amine group will be protonated (as the ammonium salt), favoring solubility. In basic solutions, the free amine will be generated, which is generally less water-soluble but may be more soluble in organic solvents.[9]

Predicted Solubility Profile

While specific quantitative solubility data for 2-Amino-4-(methylthio)butanamide hydrochloride is not widely published, a qualitative profile can be predicted based on its chemical structure and the known solubility of analogous compounds like L-methionine and other amine hydrochlorides.[10][11]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | These solvents can effectively solvate the ionic hydrochloride salt and engage in extensive hydrogen bonding with the amine and amide groups.[][10][12] |

| Polar Aprotic | DMSO, Acetonitrile, DMF | Moderate to Low | These solvents have dipoles and can solvate the cation but lack the ability to donate hydrogen bonds to the chloride anion, which may limit solubility compared to protic solvents.[13] |

| Low Polarity | Dichloromethane, Chloroform | Low to Insoluble | The high polarity of the hydrochloride salt is mismatched with the low polarity of these solvents, leading to poor solvation. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | The significant difference in polarity makes dissolution energetically unfavorable. The compound cannot overcome the strong intermolecular forces of the solvent.[] |

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, the equilibrium solubility must be determined experimentally. The Shake-Flask Method is the most reliable and widely accepted technique for this purpose.[3] It is designed to allow the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution.

Workflow for Equilibrium Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

- Add an excess amount of 2-Amino-4-(methylthio)butanamide hydrochloride to a sealed vial (e.g., glass vial with a screw cap). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated. A 5-fold excess over the estimated solubility is a good starting point.[14]

- Add a precise, known volume of the desired solvent to the vial.

- Prepare at least three replicate samples for each solvent to ensure reproducibility.[15]

2. Equilibration:

- Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[12]

- Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12]

- Causality Insight: The agitation ensures continuous interaction between the solid and the solvent, while the extended time allows the dissolution rate to equal the precipitation rate, defining thermodynamic equilibrium. Preliminary experiments to create a concentration vs. time profile can determine the minimum required equilibration time.

3. Phase Separation:

- After equilibration, remove the vials and allow the undissolved solid to settle at the same constant temperature.

- To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[12]

- Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[]

- Trustworthiness Check: Pre-rinsing the filter with a small amount of the saturated solution can prevent the loss of solute due to adsorption onto the filter membrane, which is crucial for accurate measurements of poorly soluble compounds.

4. Analysis and Quantification:

- Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

- Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[] An HPLC method is generally preferred for its higher selectivity and ability to detect potential degradation products.

- A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

5. Data Analysis and Reporting:

- Calculate the solubility from the measured concentration of the diluted sample, accounting for the dilution factor.

- Express the final solubility in standard units such as mg/mL, g/L, or mol/L.

- Report the results as the mean ± standard deviation of the replicate measurements.

Key Considerations for Experimental Design

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is critical for data reproducibility.[4]

-

pH of Aqueous Media: When determining solubility in aqueous buffers, the pH must be precisely controlled and measured both before and after the experiment, as the dissolution of an acidic or basic compound can alter the pH. For biopharmaceutical applications, solubility should be determined across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[15]

-

Solid-State Characterization: The crystal form (polymorphism) of the solid can significantly impact its solubility. It is best practice to characterize the solid material before and after the solubility experiment (e.g., using XRD or DSC) to check for any solid-phase transformations during equilibration.

Conclusion

2-Amino-4-(methylthio)butanamide hydrochloride is a polar, ionic compound whose solubility is highest in polar protic solvents like water and alcohols. Its solubility is predicted to be significantly lower in aprotic and non-polar organic solvents. Due to the influence of its ionizable amine group, its aqueous solubility is expected to be pH-dependent. For researchers and drug development professionals, obtaining precise quantitative solubility data is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for generating this critical data, ensuring the scientific integrity and success of subsequent research and development activities.

References

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).

- L-methioninamide hcl. (n.d.).

- L-Methionine amide hydrochloride. (n.d.).

- L-Methioninamide hydroChloride. (n.d.).

- Shake-Flask Solubility Assay. (n.d.).

- General Experimental Protocol for Determining Solubility. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).

- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. (n.d.).

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023, June 20).

- L-methionine. (n.d.).

- L-Methionine methyl ester hydrochloride CAS#: 2491-18-1. (n.d.).

- Glycine amide hydrochloride - (CAS 1668-10-6). (n.d.).

- (S)-2-Amino-4-(methylthio)butanamide hydrochloride. (n.d.).

- The Solubility of Amino Acids in Various Solvent Systems. (1970). Retrieved from University of Rhode Island DigitalCommons@URI.

- L-Methionine Product Number M9625 Store at Room Temperature Product Description Molecular Formula: C5H11NO2S Molecular Weight:. (n.d.).

- L-Methionine methyl ester hydrochloride, 98% 50 g | Contact Us. (n.d.).

- L-Methionine amide hydrochloride | 16120-92-6. (n.d.).

- Determination and correlation of solubility and thermodynamic properties of L-methionine in binary solvents of water + (methanol, ethanol, acetone). (n.d.).

- Variation in the solubility of DL‐methionine with ethanol concentration (x‐volume fraction). (n.d.).

- L-Methionine | C5H11NO2S | CID 6137. (2023, June 12).

- Official Monographs for Part I / L-Methionine. (n.d.).

- Amide. (n.d.).

- L-methioninamide | C5H12N2OS | CID 146480. (n.d.).

- 4510-08-1 | (S)-2-amino-4-(methylthio)butanamide. (n.d.).

- Polar aprotic solvents – Knowledge and References. (n.d.).

- A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. (n.d.).

- CHAPTER 7 AMINES. (n.d.).

- The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. (2025, September 19).

- Amine hydrochloride salts : a problem in polyurethane synthesis. (2012, December 10).

- How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ? (2020, April 20).

- 16120-92-6|(S)-2-Amino-4-(methylthio)butanamide hydrochloride. (n.d.).

- EP2402363A2 - Method for increasing the solubility of methionine by mineral addition and acid treatment. (n.d.).

Sources

- 1. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. olisystems.com [olisystems.com]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. oit.edu [oit.edu]

- 10. himedialabs.com [himedialabs.com]

- 11. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]

- 12. L-Methionine methyl ester hydrochloride, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. academia.edu [academia.edu]

Stability Profiling and Forced Degradation of 2-Amino-4-(methylthio)butanamide Hydrochloride: A Technical Guide

Executive Summary

2-Amino-4-(methylthio)butanamide hydrochloride (commonly known as L-Methioninamide hydrochloride) is a critical amino acid derivative utilized extensively in protein engineering, biomolecular research, and as an inhibitor of protein aggregation (1)[1]. Despite its utility, the molecule possesses inherent chemical vulnerabilities—specifically a reactive thioether and a primary amide—that complicate formulation and assay development. This whitepaper provides a mechanistic analysis of its degradation pathways and outlines a self-validating, ICH Q1A(R2)-aligned forced degradation protocol designed to establish robust stability-indicating analytical methods.

Chemical Architecture & Inherent Vulnerabilities

To design an effective stability study, one must first analyze the causality of degradation dictated by the molecule's structural architecture:

-

The Thioether Moiety (–S–CH₃): The sulfur atom in the thioether linkage is highly electron-rich, making it a prime target for electrophilic attack by reactive oxygen species (ROS) and peroxides.

-

The Primary Amide (–CONH₂): While more stable than esters, the amide bond is susceptible to nucleophilic acyl substitution. This hydrolysis requires significant activation energy, typically provided by extreme pH and elevated thermal conditions.

-

The Hydrochloride Salt (·HCl): The salt form enhances aqueous solubility and solid-state stability. However, it introduces hygroscopicity. If exposed to ambient humidity, localized micro-environments of moisture can form on the powder surface, accelerating hydrolytic degradation. Consequently, strict storage at 2–8°C under desiccated conditions is mandated (2)[2].

Mechanistic Pathways of Degradation

Understanding the specific degradation pathways is essential for predicting shelf-life and identifying degradant peaks during LC-MS analysis.

-

Oxidation: Exposure to ROS rapidly oxidizes the thioether into methioninamide sulfoxide. This mirrors the well-documented biological oxidation of methionine into sulfoxide, a standard biomarker of oxidative stress (3)[3]. If oxidative stress is excessive, the sulfoxide further oxidizes into a sulfone.

-

Hydrolysis: Under acidic or basic stress combined with heat, the primary amide is cleaved, yielding methionine and ammonium ions.

Fig 1: Primary chemical degradation pathways of Methioninamide HCl under stress.

Forced Degradation Strategy (ICH Q1A/Q1B Aligned)

According to ICH Q1A(R2) guidelines, forced degradation studies must target a degradation window of 5% to 20% of the active pharmaceutical ingredient (4)[4].

The Causality of the 5-20% Rule: If too little stress is applied (<5%), the analytical method's ability to resolve co-eluting degradants is never truly challenged. Conversely, applying excessive stress (e.g., >30% degradation) forces the molecule down secondary degradation pathways (such as the formation of sulfones) that will never occur under normal or accelerated shelf-life conditions (5)[5]. This creates "phantom" peaks that waste analytical development time.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodology incorporates mandatory quenching and mass-balance validation steps. Standard protocols utilize 0.1 M to 1.0 M reagents at elevated temperatures (40–80°C) to induce degradation (6)[6].

Step-by-Step Methodology

-

Stock Preparation: Dissolve Methioninamide HCl in LC-MS grade water to a concentration of 1 mg/mL. Causality: This concentration ensures minor degradants (down to 0.05% area) remain above the Limit of Detection (LOD) during UV/MS analysis.

-

Oxidative Stress: Aliquot 1 mL of stock. Add H₂O₂ to achieve a final concentration of 0.3% v/v . Incubate at 25°C for 24 hours. Causality: Thioethers are hyper-reactive. Using the standard 3% H₂O₂ often used for other APIs will rapidly over-oxidize the sample past the 20% limit into irrelevant sulfones.

-

Hydrolytic Stress (Acid/Base): Aliquot 1 mL of stock into two vials. Add 0.1 M HCl to one, and 0.1 M NaOH to the other. Heat both at 60°C for 48 hours. Causality: The amide bond is highly stable at room temperature; thermal energy is required to lower the activation energy for hydrolysis.

-

Quenching (Critical Step): Neutralize the acid/base samples with equimolar NaOH/HCl. Quench the oxidative sample with a stoichiometric amount of sodium thiosulfate. Causality: If samples are not quenched, degradation continues inside the HPLC autosampler, yielding non-reproducible, artificially inflated degradation metrics.

-

Mass Balance Validation: Analyze via LC-UV-MS. Calculate the total peak area. The sum of the intact API + all degradant peaks must equal 90–110% of the unstressed control sample. Causality: A failure in mass balance proves the method is not stability-indicating (e.g., degradants are precipitating out of solution, are highly volatile, or lack a chromophore).

Fig 2: Self-validating forced degradation workflow aligned with ICH Q1A(R2) standards.

Quantitative Data & Analytical Matrix

The table below outlines the expected degradation profile of Methioninamide HCl when subjected to the validated protocol above.

| Stress Factor | Reagent / Condition | Duration | Target Degradation | Primary Degradant |

| Oxidation | 0.3% H₂O₂ at 25°C | 24 hours | 10–15% | Methioninamide Sulfoxide |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 48 hours | 5–10% | Methionine |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 48 hours | 10–20% | Methionine |

| Thermal Stress | Dry Heat at 80°C | 7 days | < 2% | None (Highly Stable) |

| Photolysis | UV/Vis (1.2M lux-hr) | ICH Q1B | < 5% | Trace Unknowns |

Formulation & Storage Mitigation Strategies

To preserve the scientific integrity of Methioninamide HCl during drug development or biochemical assays, the following mitigation strategies must be employed:

-

Atmospheric Control: Due to the extreme oxidative lability of the thioether, bulk powders should be purged with Argon or Nitrogen gas prior to sealing.

-

Aqueous Formulation: If formulated into an aqueous solution, the pH should be buffered between 5.5 and 6.5 to minimize base-catalyzed amide hydrolysis. The addition of chelating agents (e.g., EDTA) is highly recommended to sequester trace transition metals that catalyze ROS generation.

-

Cold Chain: Long-term storage must strictly adhere to 2–8°C parameters to suppress thermal kinetic energy required for hydrolysis (2)[2].

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects, ResolveMass, [Link]

-

Forced Degradation to Develop Stability-indicating Methods, Pharmaceutical Outsourcing, [Link]

-

A practical guide to forced degradation and stability studies for drug substances, Onyx Scientific,[Link]

Sources

An In-Depth Technical Guide to 2-Amino-4-(methylthio)butanamide Hydrochloride: A Methionine Analog for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-(methylthio)butanamide hydrochloride, a versatile analog of the essential amino acid L-methionine. We will delve into its synthesis, physicochemical properties, and its applications as a tool in protein engineering, metabolic studies, and drug discovery. This document is intended to serve as a practical resource, offering not only theoretical background but also actionable protocols and insights derived from field-proven applications.

Introduction: Beyond the Canonical Twenty

The ability to incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized our capacity to probe and engineer biological systems.[1] These tailored building blocks offer a diverse chemical toolbox to introduce novel functionalities, such as fluorescent probes, post-translational modifications, and bioorthogonal handles, into proteins of interest. 2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride, emerges as a significant player in this expanding field.[2] As a close structural analog of L-methionine, it can be recognized by the cellular translation machinery, offering a unique avenue for protein modification and study. This guide will explore the fundamental aspects and practical applications of this intriguing molecule.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of 2-Amino-4-(methylthio)butanamide hydrochloride is paramount for its effective use in a laboratory setting.

| Property | Value | Source |

| Synonyms | (S)-2-Amino-4-(methylthio)butanamide hydrochloride, L-Methioninamide hydrochloride, H-Met-NH2·HCl | [2][3] |

| CAS Number | 16120-92-6 | [2][3][4] |

| Molecular Formula | C₅H₁₃ClN₂OS | [2][3][4] |

| Molecular Weight | 184.69 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | 220-226 °C | [4][6] |

| Solubility | Soluble in water | [2] |

| Purity | ≥98% (typically available) | [4][5][6] |

| Storage | Store at 0-8 °C in an inert atmosphere.[5][6] |

Handling and Safety: 2-Amino-4-(methylthio)butanamide hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

Synthesis of 2-Amino-4-(methylthio)butanamide Hydrochloride

The synthesis of amino acid amides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. While multiple strategies exist, a common and effective method involves the activation of the carboxylic acid followed by amination.

Chemical Synthesis via Acyl Chloride Intermediate

A robust method for preparing 2-Amino-4-(methylthio)butanamide hydrochloride involves the conversion of L-methionine to its acyl chloride, followed by reaction with ammonia. This two-step process is a widely applicable strategy for amide formation.[3][7][8]

Step-by-Step Methodology:

-

Activation of L-Methionine:

-

Suspend L-methionine in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents) to the suspension with vigorous stirring. The reaction mixture may become a clear solution as the acyl chloride forms.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by thin-layer chromatography or the cessation of gas evolution).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude L-methionine acyl chloride hydrochloride.

-

-

Ammonolysis:

-

Dissolve the crude L-methionine acyl chloride hydrochloride in a suitable anhydrous solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol) until the reaction is complete. The reaction is typically exothermic and should be carefully controlled.

-

The formation of ammonium chloride as a white precipitate will be observed.

-

Stir the reaction mixture at room temperature for an additional 1-2 hours.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Amino-4-(methylthio)butanamide.

-

-

Purification and Hydrochloride Salt Formation:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

To form the hydrochloride salt, dissolve the purified amide in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane or ethereal HCl) until precipitation is complete.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain 2-Amino-4-(methylthio)butanamide hydrochloride as a white solid.

-

Enzymatic Synthesis

Enzymatic methods offer a green and highly specific alternative for the synthesis of peptide and amide bonds. Papain, a cysteine protease, has been shown to catalyze the synthesis of amino acid amides and oligopeptides.[9][10][11]

Conceptual Workflow for Enzymatic Synthesis:

-

Reaction Setup: The reaction would typically involve the methyl or ethyl ester of L-methionine as the substrate and a concentrated solution of ammonia as the nucleophile.

-

Enzyme and Buffer: Papain would be used as the catalyst in a suitable buffer system, often at a slightly alkaline pH to favor the aminolysis reaction over hydrolysis. The addition of a reducing agent like L-cysteine can help maintain the activity of the cysteine protease.

-

Product Formation and Precipitation: As the L-methioninamide is formed, its solubility in the reaction medium may decrease, leading to its precipitation. This can drive the reaction equilibrium towards product formation.

-

Purification: The product can be collected by filtration and purified by recrystallization.

Caption: Conceptual workflow for the enzymatic synthesis of L-methioninamide.

Mechanism of Action as a Methionine Analog

The utility of 2-Amino-4-(methylthio)butanamide hydrochloride as a methionine analog stems from its ability to be recognized and utilized by the cell's protein synthesis machinery.

Interaction with Methionyl-tRNA Synthetase (MetRS)

Methionyl-tRNA synthetase (MetRS) is the enzyme responsible for charging tRNA molecules with methionine.[5] The fidelity of this enzyme is crucial for accurate protein synthesis. 2-Amino-4-(methylthio)butanamide, being structurally similar to methionine, can act as a substrate for MetRS. The enzyme catalyzes the adenylation of the analog and its subsequent transfer to the cognate tRNAMet.

Caption: Simplified mechanism of tRNA aminoacylation with the methionine analog.

While MetRS can recognize and activate the analog, the efficiency of this process may differ from that of the natural substrate, methionine. This can be influenced by the subtle structural differences between the two molecules. Some studies have investigated the inhibition of MetRS by various methionine analogs, providing insights into the enzyme's active site and substrate specificity.[12]

Incorporation into the Growing Polypeptide Chain

Once charged to the tRNA, the 2-Amino-4-(methylthio)butanamide can be delivered to the ribosome and incorporated into a growing polypeptide chain in response to a methionine codon (AUG). This allows for the global substitution of methionine residues with the analog in a protein of interest.

Applications in Research and Development

The ability to incorporate 2-Amino-4-(methylthio)butanamide hydrochloride into proteins opens up a range of applications in various research fields.

In Vitro Protein Synthesis and Non-Canonical Amino Acid Incorporation

Cell-free protein synthesis (CFPS) systems provide a powerful platform for the rapid production of proteins and for the incorporation of ncAAs.[1][3][4][8][13][14][15][16][17][18][19][20][21] These systems, which contain all the necessary components for transcription and translation, can be supplemented with the desired ncAA and a corresponding orthogonal tRNA/synthetase pair or by using pre-charged tRNAs.

Step-by-Step Methodology for In Vitro Protein Synthesis with Amber Suppression:

-

Preparation of Components:

-

DNA Template: A linear or plasmid DNA template encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired site of ncAA incorporation.

-

Cell-Free Extract: A commercially available or lab-prepared E. coli or wheat germ extract containing ribosomes, translation factors, and other necessary components.

-

Amino Acid Mix: A mixture of the 19 canonical amino acids (excluding methionine).

-

Methionine Analog: A stock solution of 2-Amino-4-(methylthio)butanamide hydrochloride.

-

Orthogonal tRNA/Synthetase Pair: A plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) that is specific for the methionine analog.

-

Energy Source: An energy regenerating system (e.g., creatine phosphate and creatine kinase).

-

-

Reaction Assembly:

-

Combine the cell-free extract, amino acid mix, energy source, and the DNA template in a microcentrifuge tube on ice.

-

Add the plasmid encoding the orthogonal tRNA/synthetase pair and the 2-Amino-4-(methylthio)butanamide hydrochloride solution.

-

The final reaction volume is typically 15-50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the specific cell-free system (e.g., 30-37 °C for E. coli extracts) for 2-4 hours.

-

-

Analysis of Protein Expression and Incorporation:

-

Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to confirm the expression of the full-length protein.

-

The successful incorporation of the ncAA is indicated by the presence of a protein band at the expected molecular weight of the full-length protein, which would be absent in a control reaction lacking the ncAA or the orthogonal pair.

-

Caption: General workflow for in vitro protein synthesis with a methionine analog.

In Vivo Incorporation in E. coli

The incorporation of 2-Amino-4-(methylthio)butanamide hydrochloride can also be achieved in living E. coli cells using a similar amber suppression strategy.[1][14][22][23]

Step-by-Step Methodology for In Vivo Incorporation:

-

Strain and Plasmids:

-

Use an E. coli expression strain (e.g., BL21(DE3)).

-

Co-transform the cells with two plasmids:

-

An expression plasmid for the target protein containing a TAG codon at the desired position.

-

A plasmid encoding the orthogonal aaRS/tRNACUA pair (e.g., pEVOL).

-

-

-

Cell Culture and Induction:

-

Grow the co-transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for plasmid selection.

-

When the cell culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), add the 2-Amino-4-(methylthio)butanamide hydrochloride to the culture medium to a final concentration of 1-2 mM.

-

Induce the expression of the target protein and the orthogonal pair with the appropriate inducers (e.g., IPTG for the T7 promoter and arabinose for the araBAD promoter).

-

Continue to grow the cells at a reduced temperature (e.g., 18-30 °C) for several hours to overnight.

-

-

Protein Purification and Analysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).[24]

-